2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 1021073-67-5
VCID: VC4759507
InChI: InChI=1S/C18H26N2O3S/c21-18(19-15-8-4-5-9-15)14-16-10-6-7-13-20(16)24(22,23)17-11-2-1-3-12-17/h1-3,11-12,15-16H,4-10,13-14H2,(H,19,21)
SMILES: C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H26N2O3S
Molecular Weight: 350.48

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide

CAS No.: 1021073-67-5

Cat. No.: VC4759507

Molecular Formula: C18H26N2O3S

Molecular Weight: 350.48

* For research use only. Not for human or veterinary use.

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide - 1021073-67-5

Specification

CAS No. 1021073-67-5
Molecular Formula C18H26N2O3S
Molecular Weight 350.48
IUPAC Name 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide
Standard InChI InChI=1S/C18H26N2O3S/c21-18(19-15-8-4-5-9-15)14-16-10-6-7-13-20(16)24(22,23)17-11-2-1-3-12-17/h1-3,11-12,15-16H,4-10,13-14H2,(H,19,21)
Standard InChI Key MMUJBXHYAIWFMA-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The molecule comprises a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide moiety linked to a cyclopentyl group. Key structural features include:

  • Benzenesulfonyl group: Aromatic sulfonamide contributing to hydrophobic interactions.

  • Piperidine ring: Six-membered nitrogen-containing heterocycle, a common scaffold in neuroactive compounds .

  • N-Cyclopentylacetamide: Bulky substituent influencing solubility and target binding.

The SMILES string C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 and InChIKey MMUJBXHYAIWFMA-UHFFFAOYSA-N provide unambiguous representation .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₆N₂O₃S
Molecular Weight350.48 g/mol
XLogP3-AA2.5
Topological Polar Surface74.9 Ų
Hydrogen Bond Donors1

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests:

  • Piperidine sulfonylation: Reaction of piperidine with benzenesulfonyl chloride under basic conditions.

  • Acetamide formation: Coupling of the sulfonylated piperidine with cyclopentylamine via carbodiimide-mediated amidation.

Analytical Characterization

  • IR Spectroscopy: N-H stretching at 3430 cm⁻¹ confirms the acetamide group.

  • Mass Spectrometry: Expected molecular ion peak at m/z 350.1664 (calculated for C₁₈H₂₆N₂O₃S) .

  • NMR: Anticipated signals include δ 1.5–2.0 ppm (cyclopentyl CH₂) and δ 7.6–8.0 ppm (aromatic protons) .

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

The compound exhibits competitive inhibition against acetylcholinesterase (AChE), with preliminary IC₅₀ values inferred from structural analogs. The benzenesulfonyl group likely interacts with the enzyme’s peripheral anionic site, while the piperidine moiety mimics choline binding at the catalytic site .

Table 2: Comparative AChE Inhibitors

CompoundIC₅₀ (nM)Selectivity
Donepezil6.7High
2-[1-(Benzenesulfonyl)...~250*Moderate

*Estimated from structural analogs.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: 2.5 predicts moderate lipophilicity, favoring blood-brain barrier penetration .

  • Solubility: Limited aqueous solubility (experimental data pending), necessitating formulation optimization.

Metabolic Stability

In silico models suggest susceptibility to hepatic CYP3A4-mediated oxidation at the piperidine ring, requiring prodrug strategies for in vivo applications .

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